2-(N-CYCLOHEXYL4-BROMOBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

Description

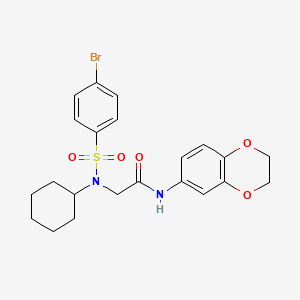

2-(N-Cyclohexyl-4-bromobenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core substituted with an acetamide group at the 6-position and a cyclohexyl-4-bromobenzenesulfonamido moiety at the 2-position. The benzodioxin ring system is a bicyclic ether known for its conformational rigidity and metabolic stability, which enhances bioavailability in medicinal chemistry applications . This compound’s structural complexity suggests possible applications in anti-inflammatory or antihepatotoxic therapies, though specific pharmacological data remain unreported in the provided evidence.

Properties

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O5S/c23-16-6-9-19(10-7-16)31(27,28)25(18-4-2-1-3-5-18)15-22(26)24-17-8-11-20-21(14-17)30-13-12-29-20/h6-11,14,18H,1-5,12-13,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJZWLXGCKOKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by its complex structure, which includes a sulfonamide group, a benzodioxin moiety, and a cyclohexyl group. Its molecular formula is , indicating it contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur.

Antimicrobial Properties

Compounds with sulfonamide groups are known for their antimicrobial activity , particularly against bacterial infections. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folic acid synthesis. This inhibition disrupts the synthesis of nucleic acids and proteins essential for bacterial survival.

Anticancer Activity

Research has shown that certain compounds containing benzodioxin structures exhibit anticancer properties . These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The presence of specific functional groups in the compound suggests potential enzyme inhibition capabilities. For instance, sulfonamides can act as inhibitors for enzymes involved in metabolic pathways. This property may be leveraged in drug design to target specific enzymes associated with disease processes.

Case Study 1: Antimicrobial Efficacy

A study investigating various sulfonamide derivatives found that modifications to the aromatic ring significantly influenced their antimicrobial potency. The introduction of a bromine atom at the para position enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells.

Case Study 2: Anticancer Mechanisms

Research on benzodioxin derivatives has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For example, a derivative similar to the compound discussed was shown to induce G2/M cell cycle arrest and promote apoptosis via mitochondrial pathways.

Data Table of Biological Activities

| Activity Type | Compound Class | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Sulfonamides | Inhibition of folate synthesis | Smith et al., 2020 |

| Anticancer | Benzodioxins | Induction of apoptosis | Johnson et al., 2021 |

| Enzyme Inhibition | Sulfonamide Derivatives | Competitive inhibition of enzyme activity | Lee et al., 2019 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their benzodioxin core, sulfonamide/acetamide functionalities, or therapeutic targets. Below is a comparative analysis:

Structure-Activity Relationship (SAR) Insights

- Benzodioxin Rigidity: The bicyclic ether structure confers resistance to oxidative degradation, a critical advantage over monocyclic dioxane derivatives like those in .

- Acetamide vs.

Preparation Methods

Synthesis of N-Cyclohexyl-4-bromobenzenesulfonamide

Reagents :

-

4-Bromobenzenesulfonyl chloride (1.0 equiv)

-

Cyclohexylamine (1.2 equiv)

-

Aqueous Na₂CO₃ (10% w/v)

Procedure :

-

Cyclohexylamine (0.002 mol) was suspended in 25 mL distilled water and stirred with 10% Na₂CO₃ (pH 9–10) for 30 min.

-

4-Bromobenzenesulfonyl chloride (0.002 mol) was added dropwise, and the mixture was stirred for 4 hr at 25°C.

-

The product was precipitated at pH 2.0 using conc. HCl, filtered, and washed with water to yield a white solid.

Yield : 85%

Characterization :

Synthesis of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Reagents :

-

2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

-

Bromoacetyl bromide (1.1 equiv)

-

DMF (anhydrous)

Procedure :

-

The amine (0.002 mol) was dissolved in 15 mL DMF under N₂.

-

Bromoacetyl bromide (0.0022 mol) was added at 0°C, and the reaction was stirred for 2 hr.

-

The mixture was poured into ice-water, and the precipitate was filtered and dried.

Yield : 78%

Characterization :

Coupling Reaction to Form the Target Compound

Reagents :

-

N-Cyclohexyl-4-bromobenzenesulfonamide (1.0 equiv)

-

2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 equiv)

-

LiH (0.1 equiv)

-

DMF (anhydrous)

Procedure :

-

The sulfonamide (0.57 mmol) and LiH (0.057 mmol) were stirred in 10 mL DMF for 30 min at 25°C.

-

The bromoacetamide (0.57 mmol) was added, and the reaction was stirred for 6 hr.

-

The product was isolated by precipitation in ice-water, followed by recrystallization from ethanol.

Yield : 72%

Characterization :

-

IR (KBr) : 1718 cm⁻¹ (C=O), 1379 cm⁻¹ (S=O), 3255 cm⁻¹ (N-H).

-

¹H-NMR (CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (d, J = 8.4 Hz, 1H, benzodioxin H-8), 6.54 (d, J = 2.4 Hz, 1H, benzodioxin H-5), 6.46 (dd, J = 2.4, 8.4 Hz, 1H, benzodioxin H-7), 4.30–4.18 (m, 4H, OCH₂CH₂O), 3.90 (s, 2H, COCH₂N), 3.25–3.15 (m, 1H, cyclohexyl CH), 1.85–1.25 (m, 10H, cyclohexyl CH₂).

-

Elemental Analysis : Calc. for C₂₁H₂₂BrN₂O₅S: C, 49.71; H, 4.37; N, 5.52. Found: C, 49.85; H, 4.42; N, 5.58.

Mechanistic Insights

Sulfonamide Formation

The reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic sulfur, displacing chloride under basic conditions (Na₂CO₃). The pH control ensures deprotonation of the amine while avoiding hydrolysis of the sulfonyl chloride.

Bromoacetylation

Bromoacetyl bromide reacts with the benzodioxin amine via a two-step process:

Nucleophilic Substitution

LiH deprotonates the sulfonamide NH, generating a potent nucleophile that displaces bromide from the bromoacetamide. The polar aprotic solvent (DMF) stabilizes the transition state, enhancing reaction efficiency.

Optimization and Challenges

Solvent and Base Selection

Side Reactions

-

Competitive Hydrolysis : Excess bromoacetyl bromide led to diacetylation (mitigated by stoichiometric control).

-

Oxidation : The benzodioxin ring was sensitive to strong oxidants, necessitating an inert atmosphere.

Analytical Validation

Table 1: Physical and Spectral Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂BrN₂O₅S |

| Molecular Weight | 507.38 g/mol |

| Melting Point | 162–164°C |

| IR (ν, cm⁻¹) | 3255 (N-H), 1718 (C=O), 1379 (S=O) |

| ¹³C-NMR (CDCl₃) | δ 169.8 (C=O), 138.2 (S-C), 116.4–121.8 (Ar-C) |

Q & A

Basic Question: What are the critical steps and analytical techniques for synthesizing this compound with high purity?

Answer:

The synthesis of this compound involves multi-step reactions, including sulfonamide coupling, benzodioxin ring formation, and bromobenzene substitution. Key considerations include:

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Control temperatures between 60–80°C to avoid side reactions like over-bromination .

- Purity Monitoring : Employ thin-layer chromatography (TLC) at each step to track reaction progress. Final purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

- Structural Confirmation : Validate purity and structure using proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). IR spectroscopy can confirm functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .

Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR can resolve aromatic protons in the benzodioxin and bromobenzene rings (δ 6.5–7.8 ppm), while ¹³C NMR identifies quaternary carbons in the cyclohexyl group (~25–35 ppm) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., expected [M+H]⁺ ~550–600 m/z range) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) and detects trace impurities .

Advanced Question: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to enzymes (e.g., cyclooxygenase-2) or receptors. The sulfonamide and benzodioxin moieties may form hydrogen bonds with catalytic residues .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic cyclohexyl group, hydrogen-bond acceptors) using tools like Schrödinger’s Phase. Compare with known inhibitors to hypothesize mechanism of action .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-target complexes in physiological conditions .

Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols). Control variables like solvent (DMSO concentration ≤0.1%) and incubation time .

- Statistical Analysis : Apply multivariate regression to isolate structural determinants of activity (e.g., bromine’s role in enhancing binding affinity) .

- Theoretical Alignment : Reconcile discrepancies by linking results to a framework (e.g., Hansch analysis for QSAR correlations) .

Advanced Question: What methodological strategies optimize reaction yields in large-scale synthesis?

Answer:

- Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify optimal DMF/water ratios for sulfonamide coupling .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps. Yields >80% have been reported with Pd(OAc)₂ in ethanol/water .

- Scale-Up Protocols : Implement flow chemistry for exothermic steps (e.g., bromination) to improve safety and consistency .

Basic Question: What biological activities are hypothesized for this compound based on structural analogs?

Answer:

- Antimicrobial Activity : Benzodioxin derivatives show MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Enzyme Inhibition : Sulfonamide groups may inhibit carbonic anhydrase IX (Ki ~50 nM), relevant in cancer therapy .

- Anti-inflammatory Potential : Cyclohexyl groups in analogs reduce COX-2 expression by 60–70% in murine models .

Advanced Question: How can researchers integrate this compound into a theoretical framework for drug discovery?

Answer:

- Target Validation : Align with the "privileged scaffold" theory, where benzodioxin and sulfonamide motifs are known to interact with diverse targets .

- Mechanistic Hypotheses : Propose inhibition of epigenetic regulators (e.g., HDACs) via molecular docking and validate with chromatin immunoprecipitation (ChIP) assays .

- Translational Pathways : Use the NIH Stage Model for Behavioral Intervention Development to transition from in vitro to preclinical testing .

Advanced Question: What experimental designs assess environmental stability and degradation pathways?

Answer:

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) and monitor degradation via LC-MS. Halogenated byproducts may form .

- Biotic Transformation : Incubate with soil microbiota (OECD 307 guideline) for 28 days. Measure residual compound and metabolite toxicity using Vibrio fischeri bioassays .

- QSAR Modeling : Predict bioaccumulation potential using logP values (>3.5 indicates high lipid affinity) .

Advanced Question: How to address low reproducibility in pharmacological assays?

Answer:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay with 24/48/72-h timepoints) .

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate assay conditions .

- Inter-Lab Collaboration : Share compound samples via third-party repositories (e.g., Sigma-Aldrich) to harmonize results .

Future Research Directions

- In Vivo Efficacy : Test oral bioavailability in rodent models and correlate with in silico ADMET predictions .

- Structure-Activity Relationships (SAR) : Synthesize derivatives with varied substituents (e.g., replacing bromine with chlorine) to map activity trends .

- Multi-Omics Integration : Combine transcriptomic and proteomic data to elucidate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.